
2-Bromo-1-(naphthalen-1-yl)ethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a naphthalene ring, and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate typically involves the esterification of 2-Bromo-1-(naphthalen-1-yl)ethanol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-Hydroxy-1-(naphthalen-1-yl)ethyl 2-phenylacetate and its derivatives.
Oxidation Reactions: Products include 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetic acid.
Reduction Reactions: Products include 2-Bromo-1-(naphthalen-1-yl)ethanol.
Scientific Research Applications
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release phenylacetic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(naphthalen-2-yl)ethanol
- 2-(Bromoacetyl)naphthalene
Uniqueness
2-Bromo-1-(naphthalen-1-yl)ethyl 2-phenylacetate is unique due to the presence of both a naphthalene ring and a phenylacetate group, which confer distinct chemical and biological properties
Properties
CAS No. |
189164-96-3 |
|---|---|
Molecular Formula |
C20H17BrO2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(2-bromo-1-naphthalen-1-ylethyl) 2-phenylacetate |
InChI |
InChI=1S/C20H17BrO2/c21-14-19(23-20(22)13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2 |
InChI Key |
QNYMGZAQQNLVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC(CBr)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


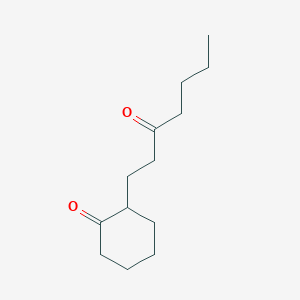

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
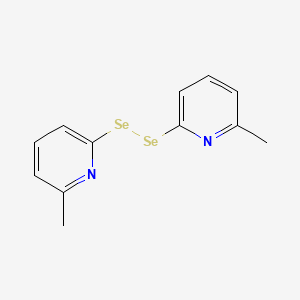
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
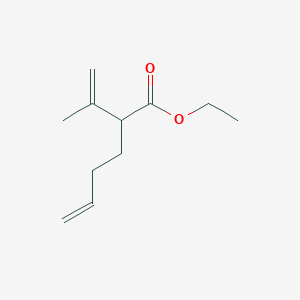
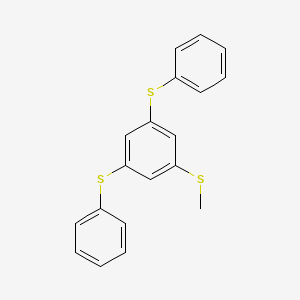
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

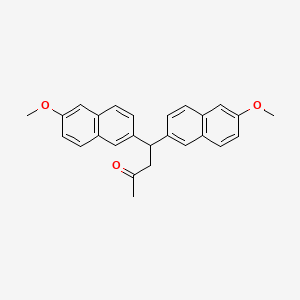

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

